Diacetone L-sorbose

Description

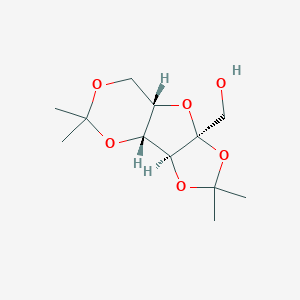

Structure

3D Structure

Properties

CAS No. |

17682-70-1 |

|---|---|

Molecular Formula |

C12H20O6 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

[(6S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol |

InChI |

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1 |

InChI Key |

GQXSDDHYUVYJCQ-YAIDBFCLSA-N |

SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |

Isomeric SMILES |

CC1(OCC2C(O1)C3[C@@](O2)(OC(O3)(C)C)CO)C |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |

Other CAS No. |

17682-70-1 |

Synonyms |

2,3:4,6-Bis-O-(1-methylethylidene)-α-L-sorbofuranose; 2,3:4,6-Di-O-isopropylidene-L-sorbose; Di-O-Isopropylidene-L-sorbose; Diacetone L-Sorbose; Diacetone Sorbose; Sorbose Diacetonide; NSC 23815; |

Origin of Product |

United States |

Synthetic Methodologies for Diacetone L Sorbose

Conventional Acetonization Procedures from L-Sorbose

The most established method for synthesizing Diacetone L-sorbose involves the direct acetonization of L-Sorbose. This process is a cornerstone of industrial Vitamin C production.

Acid-Catalyzed Ketal Formation Mechanisms and Optimization

The reaction of L-Sorbose with acetone (B3395972) in the presence of an acid catalyst leads to the formation of a diketal, specifically 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose. This reaction is a reversible equilibrium process. The mechanism involves the protonation of the carbonyl groups of acetone by the acid catalyst, making them more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of L-Sorbose. This is followed by the elimination of water to form the stable five-membered dioxolane rings of the ketal.

Process Enhancements and Yield Maximization in Industrial Synthesis

In an industrial setting, maximizing the yield of Diacetone L-sorbose is of paramount importance. This has led to the development of several process enhancements aimed at shifting the reaction equilibrium towards the product side.

The use of highly dehydrated acetone is another key factor in achieving high yields of Diacetone L-sorbose. google.com Commercially available acetone often contains significant amounts of water, which can hinder the forward reaction. By using acetone with a water content of no more than 100 ppm, the equilibrium is significantly shifted towards the formation of the desired product. google.com This allows for a reduction in the required amount of both the acid catalyst and acetone, leading to a more cost-effective and efficient industrial process. google.com The use of dehydrated acetone has been shown to dramatically improve the yield of Diacetone L-sorbose. For instance, a yield of 88.7% has been reported when using dehydrated acetone with an iodine catalyst. google.com In contrast, using technical grade acetone containing higher levels of water can result in significantly lower yields, around 78.6%. google.com

| Acetone Grade | Catalyst | Reported Yield |

|---|---|---|

| Dehydrated Acetone (≤ 100 ppm water) | Iodine | 88.7% |

| Technical Grade Acetone (~1800 ppm water) | Not specified | 78.6% |

Alternative Synthetic Approaches

While the direct acetonization of L-Sorbose is the standard industrial method, research into alternative synthetic routes, particularly those involving biocatalysis, is ongoing.

Chemo-enzymatic Routes to L-Sorbose Precursors

A significant alternative approach focuses on the efficient production of L-Sorbose itself, which is the direct precursor for Diacetone L-sorbose. The most prominent chemo-enzymatic route is the biotransformation of D-sorbitol to L-Sorbose. nih.gov

This bioconversion is industrially carried out by various microorganisms, with Gluconobacter oxydans being one of the most widely used. nih.govnih.gov This bacterium possesses a membrane-bound enzyme called sorbitol dehydrogenase (SLDH), which catalyzes the specific oxidation of D-sorbitol at the C-5 position to yield L-Sorbose. nih.govnih.gov This biological process is highly efficient and stereospecific, offering a distinct advantage over purely chemical oxidation methods.

Research in this area has focused on enhancing the production of L-Sorbose through metabolic engineering and process optimization. For instance, overexpressing the gene encoding for sorbitol dehydrogenase (sldhAB) in G. oxydans has been shown to significantly increase the titer and productivity of L-Sorbose. nih.gov Furthermore, optimizing fermentation conditions, such as through fed-batch cultivation, can lead to very high concentrations of L-Sorbose, with some studies reporting final concentrations of up to 410 g/L. researchgate.net

| Microorganism | Key Enzyme | Process | Achieved L-Sorbose Titer |

|---|---|---|---|

| Gluconobacter oxydans | Sorbitol Dehydrogenase (SLDH) | Batch Fermentation | Up to 200 g/L |

| Engineered Gluconobacter oxydans (overexpressing sldhAB) | Sorbitol Dehydrogenase (SLDH) | Batch Fermentation | Enhanced productivity and titer |

| Gluconobacter oxydans | Sorbitol Dehydrogenase (SLDH) | Fed-batch Cultivation | Up to 410 g/L |

Diacetone L Sorbose As a Chiral Building Block in Organic Synthesis

Derivatization Strategies for Advanced Chemical Intermediates

Diacetone L-sorbose undergoes various derivatization reactions, leveraging its protected hydroxyl groups and the reactive carbonyl moiety precursor, to synthesize advanced chemical intermediates. A primary transformation is its oxidation to diacetone-2-keto-L-gulonic acid (DAG).

Oxidation Reactions to Diacetone-2-keto-L-gulonic Acid (DAG)

The oxidation of diacetone L-sorbose to diacetone-2-keto-L-gulonic acid (DAG) is a critical step in the synthesis of L-ascorbic acid. dsir.nic.ingoogle.comresearchgate.netpsu.eduresearchgate.netalagappauniversity.ac.in This transformation involves the selective oxidation of the hydroxyl group at the C-1 position of the sorbose derivative.

Chemical Oxidation Methods (e.g., Potassium Permanganate (B83412), Platinum Catalysts)

Various chemical methods have been employed for the oxidation of diacetone L-sorbose to DAG. Historically, potassium permanganate in alkaline solution was a common oxidizing agent used in the Reichstein process. wikipedia.orgudel.eduscribd.comscribd.com This method involves oxidizing diacetone L-sorbose to a carboxylic acid, followed by hydrolysis and lactonization to form L-ascorbic acid. udel.edu

More modern approaches utilize catalytic oxidation with molecular oxygen, often employing platinum-based catalysts. wikipedia.orgresearchgate.netresearchgate.netosti.govresearchgate.net Platinum and palladium-based catalysts supported on alumina (B75360) or carbon have been investigated for the direct oxidation of L-sorbose to 2-keto-L-gulonic acid, which is closely related to the oxidation of diacetone L-sorbose. osti.gov Optimum conditions for the catalytic oxidation of L-sorbose with molecular oxygen over Pt/alumina catalysts were found to be around 50°C and pH 7.3. osti.gov While this refers to L-sorbose, similar catalytic systems can be applied to the diacetone derivative.

Another chemical oxidation method involves the use of sodium hypochlorite (B82951) in the presence of a catalyst such as nickel chloride or nickel sulfate. google.com This process is carried out in an aqueous medium, and the reaction can be performed under reduced pressure with simultaneous distillation of the solvent. google.com Other catalysts found to be useful for this oxidation in alkaline solution with an alkali metal hypohalogenite include oxides, hydroxides, or salts of cobalt, nickel, palladium, and uranium. google.com

Electrochemical Oxidation Pathways and Parameters

Electrochemical oxidation provides an alternative and often more environmentally friendly route for the conversion of diacetone L-sorbose to DAG. dsir.nic.inresearchgate.netresearchgate.netalagappauniversity.ac.indissercat.comx-mol.netescholarship.orgcapes.gov.bracs.org This method involves carrying out the oxidation reaction in an electrochemical cell.

Studies have investigated the electrochemical oxidation of technological-grade diacetone L-sorbose to DAG in alkaline media. researchgate.netresearchgate.net Parameters such as the cathode material, temperature, sodium hydroxide (B78521) concentration, current density, and cell design have been studied to optimize the yield of DAG. researchgate.netresearchgate.net For instance, using an anode made of Kh18N10T stainless steel, conditions were found to provide a total substance yield of DAG and current efficiency at levels of 88.5% and 37.5–38.0%, respectively. researchgate.netresearchgate.net The mediated or indirect electro-oxidation of diacetone L-sorbose can be achieved using redox couples bound to the electrode surface, such as the Ni(OH)₂/NiOOH couple on nickel hydroxide electrodes in aqueous alkaline electrolytes. alagappauniversity.ac.inacs.org Optimization of electrochemical process parameters like current density, temperature, and current required has been performed, with reported material yields of DAG up to 88.2% and a faradaic yield of 44.1% under optimal conditions using porous nickel hydroxide electrodes. alagappauniversity.ac.in This electrochemical strategy has been applied on an industrial scale for the anodic oxidation of diacetone L-sorbose. acs.org

Exploration in Asymmetric Synthesis

Diacetone L-sorbose, as a readily available chiral compound derived from the chiral pool, serves as a valuable starting material for asymmetric synthesis. guidechem.comscribd.comdissercat.comrhmarketing.in Its inherent chirality and the ability to selectively deprotect or modify its functional groups allow for the construction of complex chiral molecules with defined stereochemistry.

Chiral Pool Approaches Utilizing Diacetone L-sorbose

The chiral pool approach utilizes naturally occurring chiral compounds as starting materials for the synthesis of other chiral molecules. Diacetone L-sorbose, being easily accessible from L-sorbose (a product of microbial fermentation of D-sorbitol), is a prime example of a chiral pool building block. guidechem.comwikipedia.orgdsir.nic.inatamankimya.comresearchgate.netpsu.edu Despite its widespread use in Vitamin C production, its broader application in organic synthesis has been considered relatively rare compared to other common monosaccharides. researchgate.netresearchgate.net However, research shows that this sugar can be transformed into interesting derivatives for various applications. researchgate.net

Diacetone L-sorbose has been utilized in the synthesis of various chiral targets. For example, it can be converted into sugar ketone organocatalysts which have been applied in asymmetric epoxidation reactions with good yields and high chemo-, regio-, and enantioselectivity. mdpi.com It can also serve as a starting material for the synthesis of modified carbohydrates, including amino- and thio-sugars, through reactions involving epoxide intermediates derived from L-sorbose. researchgate.net

Regioselective and Diastereoselective Transformations

The presence of multiple hydroxyl groups in the L-sorbose backbone, selectively protected in diacetone L-sorbose, allows for regioselective transformations. By carefully controlling reaction conditions and employing appropriate reagents or catalysts, specific functional groups can be targeted for reaction while others remain protected. This regiocontrol is crucial for building molecular complexity step-by-step.

Diacetone L-sorbose can undergo reactions that exhibit diastereoselectivity, leading to the preferential formation of one stereoisomer over others. The rigid bicyclic acetal (B89532) structure of diacetone L-sorbose influences the approach of reagents, thereby directing the stereochemical outcome of reactions. For instance, transformations involving the modification of the carbonyl precursor or the selective deprotection and subsequent reactions of the hydroxyl groups can proceed with high diastereoselectivity. Studies on the synthesis of derivatives from L-sorbose, the parent sugar of diacetone L-sorbose, have demonstrated regioselective and stereoselective outcomes in various reactions, such as the dehydrobromination of benzoylated L-sorbopyranosyl bromides. colab.ws While specific detailed research findings on regioselective and diastereoselective transformations directly utilizing diacetone L-sorbose as the sole chiral source in complex asymmetric syntheses (beyond its role in DAG synthesis) were not extensively detailed in the provided snippets, its structure strongly suggests its potential for such applications, consistent with its classification as a chiral building block and its use in generating chiral catalysts and modified sugars. guidechem.comresearchgate.netmdpi.com The synthesis of the C-2 diastereomer of DMDP, DGDP, from L-sorbose, albeit with diminished diastereomeric purity in one reported instance, highlights the potential for diastereocontrol in transformations of the sorbose scaffold. researchgate.net

Synthesis of Novel Sugar Derivatives and Analogues

The protected structure of Diacetone L-sorbose makes it an excellent starting material for creating a diverse range of modified carbohydrates with potential biological activities. The selective deprotection or functionalization of its remaining hydroxyl group and the reactivity of the masked ketone provide avenues for various synthetic transformations iucr.org.

Preparation of Epoxides and Ring-Opening Chemistry from Diacetone L-sorbose Derivatives

Epoxides are valuable intermediates in organic synthesis due to their strained ring structure, which is susceptible to nucleophilic attack, leading to regioselective ring-opening reactions yok.gov.trresearchgate.net. Derivatives of L-sorbose, including those derived from Diacetone L-sorbose, have been utilized in the preparation of epoxides. The strained epoxide ring of furanosides derived from L-sorbose can be regioselectively opened by various nucleophiles, such as primary and secondary amines, as well as azide, yielding C4-alkylamino-C4-deoxy and corresponding azido (B1232118) derivatives researchgate.netresearchgate.net. These reactions are significant for accessing modified carbohydrates researchgate.net.

The formation of a 3,4-oxirane (epoxide) ring is a key step in the conversion of L-sorbose or its appropriately blocked derivatives to L-fructose google.com. This involves introducing a good leaving group at C3 and displacing it under alkaline conditions, causing the hydroxyl oxygen at C4 to attack C3, forming the epoxide ring with concomitant inversion at C3 google.com. The subsequent ring opening of this 3,4-oxirane under acidic or alkaline conditions yields a sugar ring with hydroxyl groups in specific configurations at C3 and C4 google.com.

Synthesis of Iminosugars and Thiosugars from L-Sorbose Derivatives

Iminosugars and thiosugars, which are sugar mimics where the endocyclic oxygen is replaced by nitrogen or sulfur, respectively, are a class of compounds with significant biological relevance, often acting as glycosidase inhibitors dokumen.pubresearchgate.net. L-Sorbose derivatives serve as precursors for the synthesis of these analogues researchgate.netacs.org.

The strained epoxide ring of furanosides derived from L-sorbose can be opened by nucleophiles like p-tolylthiol to access thiosugars researchgate.netresearchgate.net. This ring-opening chemistry provides a route to sulfur-containing sugar analogues researchgate.net.

Furthermore, L-sorbose has been employed in the synthesis of iminosugars like 1-deoxynojirimycin (B1663644) (DNJ) researchgate.netacs.org. One approach involves converting L-sorbose to a methyl glycoside, followed by selective iodination and an amination-cyclization cascade reaction acs.org. This strategy allows for the synthesis of DNJ in a relatively short sequence acs.org. Chemoenzymatic methods also exist for the synthesis of DNJ from L-sorbose derivatives, involving biotransformation using bacteria to oxidize a specific alcohol group researchgate.net.

Development of Carbohydrate-Based Organocatalysts Derived from L-Sorbose

Carbohydrates, including derivatives of L-sorbose, have emerged as scaffolds for the development of chiral organocatalysts researchgate.netmdpi.compageplace.de. Organocatalysis offers an attractive alternative to metal catalysis for asymmetric synthesis researchgate.netmdpi.com.

Sugar ketone organocatalysts have been synthesized from L-sorbose, demonstrating their utility in asymmetric transformations researchgate.netmdpi.commdpi.com. For instance, an enantiomer of a sugar ketone organocatalyst was synthesized from L-sorbose derivatives and successfully applied in asymmetric epoxidation reactions, yielding oxiranes with high enantiomeric excess researchgate.netmdpi.com. These findings highlight the potential of L-sorbose-derived compounds as chiral catalysts in enantioselective synthesis researchgate.netmdpi.com.

Research indicates that the stereochemical series of the carbohydrate moiety in sugar-based organocatalysts can influence the configuration of the reaction products mdpi.com. Using an L-sugar organocatalyst can lead to an enantiomeric excess reversal compared to using a D-sugar enantiomer mdpi.com.

Stereochemical Investigations of Diacetone L Sorbose and Its Derivatives

Conformational Analysis and Anomeric Configuration Studies

Conformational analysis of carbohydrates, including sorbose derivatives, is essential for understanding their behavior in solution and solid states narod.ru. Diacetone L-sorbose exists primarily in the furanose form, with the isopropylidene groups rigidifying the structure. The anomeric configuration in furanoses refers to the stereochemistry at the hemiacetal carbon (C-2 in sorbose). Diacetone L-sorbose is specifically the α-L-sorbofuranose isomer capot.cn.

Studies involving techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the preferred conformations and anomeric configurations of these molecules. For instance, conformational analysis of a cyclic peracetylated L-sorbose-derived nitrone, an intermediate towards iminosugars, revealed a preferred 4H3 conformation with acetate (B1210297) groups in pseudo-axial orientations rsc.org. While this study focused on a derivative, it highlights the importance of conformational analysis in understanding the three-dimensional structure influenced by protecting groups and ring systems.

The formation of diacetone L-sorbose from L-sorbose involves the selective protection of specific hydroxyl groups, leading to the α-L-sorbofuranose isomer capot.cn. The stability and prevalence of this anomer are influenced by factors such as the anomeric effect and steric interactions within the bicyclic ring system formed by the isopropylidene groups.

Influence of Protecting Groups on Reaction Stereoselectivity

Protecting groups play a multifaceted role in carbohydrate chemistry, extending beyond mere functional group masking to significantly influence reaction stereoselectivity mdpi.comnih.gov. In the context of Diacetone L-sorbose derivatives, the isopropylidene groups at the 2,3 and 4,6 positions are not merely protective; they impose conformational constraints that can direct the stereochemical outcome of reactions at other centers.

The nature and position of protecting groups can impact the accessibility of reactive sites and influence the transition state energy of a reaction. For example, studies on the stereoselective synthesis of highly substituted pyrrolidines from sugar lactones have shown that the choice of protecting group (e.g., benzylidene vs. silyl (B83357) or benzoyl) can lead to different stereochemical outcomes in reactions like the Hanessian-Hullar reaction ox.ac.uk. While this example is not directly about diacetone L-sorbose, it illustrates the general principle of protecting group influence on stereoselectivity in sugar chemistry.

In glycosylation reactions, protecting groups on the glycosyl donor and acceptor are known to affect the α/β stereoselectivity of the newly formed glycosidic bond rsc.orgmdpi.com. Participating protecting groups, such as acyl groups at the C-2 position, can provide anchimeric assistance, leading to the formation of 1,2-trans glycosides mdpi.com. Non-participating ether-type protecting groups often result in mixtures of anomers or favor the formation of 1,2-cis glycosides, although with potentially lower selectivity mdpi.com. The rigid framework provided by the diacetone protection in L-sorbose derivatives can pre-organize the molecule in a way that favors one stereochemical pathway over another in subsequent reactions at the unprotected hydroxyl group(s) or other functionalized positions.

Diastereomeric Control in Synthesis Using Diacetone L-sorbose Derivatives

Diacetone L-sorbose derivatives serve as valuable chiral building blocks for the stereocontrolled synthesis of various complex molecules, including other carbohydrates, iminosugars, and natural product precursors researchgate.netnih.gov. The inherent chirality and the defined stereochemistry of Diacetone L-sorbose provide a foundation for achieving high diastereoselectivity in downstream reactions.

Diastereomeric control is achieved by exploiting the existing stereocenters in the diacetone sorbose scaffold to influence the formation of new stereocenters during a reaction. This can involve directing the approach of a reagent to one face of a prochiral center or favoring the formation of one diastereomeric transition state over another.

For instance, the use of carbohydrate-based auxiliaries, including diacetone sugar derivatives, has been explored to control the facial diastereoselectivity in reactions such as photochemical deconjugation acs.orgacs.org. Studies have shown that the sugar backbone, including diacetone-protected forms of other sugars like glucose and fructose, can significantly influence the diastereomeric excess of the products acs.orgacs.org. While specific detailed research findings on diastereomeric control using Diacetone L-sorbose derivatives in synthesis were not extensively detailed in the search results beyond its use as a starting material for vitamin C and other derivatives atamankimya.comresearchgate.netnobelprize.org, the principle of using chiral carbohydrate scaffolds for diastereocontrol is well-established in organic synthesis researchgate.net.

The synthesis of modified carbohydrates and mimetics often relies on the diastereoselective transformation of protected sugar precursors. The rigid structure of diacetone L-sorbose can facilitate such transformations by limiting the number of accessible conformations and presenting differentiated faces for chemical attack. Research in this area often involves exploring different reaction conditions, reagents, and strategies to optimize diastereomeric ratios.

Analytical Methodologies for Diacetone L Sorbose and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are widely used for the separation of components within a mixture and for evaluating the purity of Diacetone L-sorbose. These techniques leverage differential partitioning of analytes between a stationary phase and a mobile phase.

Thin Layer Chromatography for Mixture Analysis

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique frequently used for monitoring reactions, assessing the purity of samples, and analyzing mixtures containing Diacetone L-sorbose and its related compounds. TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. Compounds in the mixture separate based on their differing affinities for the stationary and mobile phases.

TLC has been employed to follow the production of 2-keto-L-gulonic acid (2KGA) and the consumption of L-sorbose, as well as to detect the formation of by-products in fermentation processes related to Vitamin C synthesis, where Diacetone L-sorbose is an intermediate. tandfonline.compsu.edu For the analysis of L-sorbose and 2-KLG, silica gel plates (Kiesel gel 60 F254) with a solvent system of n-propanol-H₂O-1% H₃PO₄-HCOOH (400:100:10:1) have been used. tandfonline.com Visualization can be achieved by spraying the plate with a solution of tetrazolium blue chloride and sodium hydroxide (B78521), which reveals spots for 2-KLG and sorbose at different Rf values. psu.edu TLC analysis has also been used to assess the mobility of different sugar derivatives on silica gel, for example, comparing the mobility of L-fructose and L-sorbose. google.com Additionally, TLC can be used to monitor reactions and identify the presence of multiple products or unreacted starting materials. tuwien.atdiva-portal.org

High-Performance Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is a more powerful chromatographic technique offering higher resolution and quantitative analysis capabilities compared to TLC. HPLC is routinely used for the purity assessment and quantitative determination of Diacetone L-sorbose and related substances.

HPLC is specified as a method for determining the purity of Diacetone L-sorbose, with a minimum purity of 98% often cited based on HPLC analysis. capot.cn In the context of Vitamin C production, HPLC has been used to analyze fermentation broths for the quantitative determination of 2KGA and remaining L-sorbose. tandfonline.compsu.edu A carbohydrate column is typically used for separating L-sorbose and D-sorbitol, with acetonitrile-H₂O as the mobile phase and detection by refractive index. tandfonline.com HPLC is also utilized for the quantitative analysis of L-ascorbic acid, a downstream product of Diacetone L-sorbose, often employing a cation exchange resin column and water as the eluant. google.com The simulated moving bed (SMB) process, a form of preparative HPLC, is an industrial chromatography technique that can be used for purifying L-ascorbic acid. google.com

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the structure, functional groups, and bonding in Diacetone L-sorbose and its derivatives.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. While specific IR or FTIR spectra for Diacetone L-sorbose were not detailed in the search results, IR spectroscopy is a standard technique for the physico-chemical characterization of organic compounds, including sugar derivatives and related substances. researchgate.netmedmuv.com It is used to confirm the presence of characteristic functional groups such as hydroxyl (O-H), carbonyl (C=O), and C-O bonds within the isopropylidene rings and the sorbose skeleton of Diacetone L-sorbose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and connectivity of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy provide complementary information about the hydrogen and carbon atoms, respectively.

NMR spectroscopy is used for the structural characterization of sugar derivatives and related compounds. nih.gov While specific NMR data (chemical shifts, coupling constants, etc.) for Diacetone L-sorbose were not extensively provided in the search snippets, the technique is fundamental for confirming the proposed structure of Diacetone L-sorbose, including the presence and position of the isopropylidene groups and the configuration of the sorbose core. NMR can differentiate between similar isomers and confirm the successful synthesis of the desired compound.

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF, EI-MS) and Mass–Energy Profiles

Mass Spectrometry (MS) techniques are used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern can be used for identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for volatile and semi-volatile compounds. The EI mass spectra of O-isopropylidene derivatives of monosaccharides have been studied to understand the relationship between the fragmentation pattern and the molecular weight, ring size, position, and stereochemistry of the monosaccharide precursors. mdpi.com This highlights the utility of EI-MS in the structure elucidation and identification of such compounds, including Diacetone L-sorbose. Working at low electron impact energies can simplify the mass spectra, aiding in quicker examination and interpretation. mdpi.com Mass spectrometry, often coupled with chromatography (e.g., GC-MS), is also used for the quantitative analysis of compounds like Diacetone Alcohol, a related substance, in complex matrices. cir-safety.org

Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) MS is a soft ionization technique often used for larger molecules, although it can also be applied to smaller compounds. While a specific application of MALDI-TOF directly to Diacetone L-sorbose was not detailed, MS in general, including techniques like MALDI-TOF, is used for the structural investigation of glycans and related carbohydrates. researchgate.net MALDI-TOF provides a molecular fingerprint based on the mass spectrum, which can be used for characterization and identification by comparison with reference spectra. euphresco.net

Mass–energy profiles, obtained through a combination of experimental mass spectrometry data (particularly EI-MS) and quantum chemical calculations, represent the energy required for the formation of specific ions during fragmentation. mdpi.commdpi.com This approach, based on quantitative structure–fragmentation relationship (QSFR), can be used to differentiate isomers with similar fragmentation patterns by comparing experimental ion intensities with calculated mass energy profiles of candidate structures. mdpi.com Diacetone L-sorbose (referred to as DAS or structure 5) has been included as a candidate structure in studies utilizing calculated mass–energy profiles to differentiate acetalized monosaccharide isomers. mdpi.commdpi.com Theoretical descriptors, such as fragmentation enthalpies (ΔfH) and Gibbs energies (ΔfG), calculated using quantum chemical methods, are used in the analysis and statistical interpretation for isomer discrimination. mdpi.com Ions at specific m/z values, such as m/z 245, m/z 187, and m/z 127, which result from the breaking of single chemical bonds and elimination of small molecules, are considered primary ions and appear even at low impact energies in the mass spectra of di-O-isopropylidene monosaccharides. mdpi.com

Terahertz (THz) Spectroscopy for Solid and Liquid State Analysis

Terahertz (THz) spectroscopy, operating in the frequency range of 0.1-2.0 THz, is a valuable tool for analyzing biomolecules like saccharides, whose vibrational frequencies often fall within this range. THz time-domain spectroscopy (THz-TDS) has been employed to study the spectral characteristics of L-sorbose in both solid and liquid states. nih.govresearchgate.netresearchgate.net

Research has shown that L-sorbose exhibits distinctive absorption peaks in the THz range when analyzed as a solid at room temperature. researchgate.net For instance, L-sorbose shows six characteristic absorption peaks between 0.2 and 2.0 THz. researchgate.net These spectral features are influenced by both intramolecular and intermolecular interactions within the crystal structure. nih.govresearchgate.net

Studies comparing the THz spectra of saccharides in solid and solution states using microfluidic chip technology have revealed that the presence of water molecules weakens these interactions. nih.gov Furthermore, the THz absorption spectrum of a saccharide solution is correlated with its concentration and temperature. nih.gov Density functional theory (DFT) calculations have been used to simulate the crystal structures and predict vibrational frequencies, showing significant agreement with experimental THz-TDS results for L-sorbose. nih.govresearchgate.net

While direct THz spectroscopic data specifically on Diacetone L-sorbose was not extensively found in the search results, the studies on L-sorbose and other saccharides highlight the potential of THz spectroscopy for analyzing the solid-state properties and interactions of protected sugar derivatives like Diacetone L-sorbose. The sensitivity of THz spectroscopy to molecular structure and intermolecular forces suggests its utility in characterizing different polymorphic forms or solid-state characteristics of Diacetone L-sorbose.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure and absolute configuration of crystalline compounds. This method has been successfully applied to determine the stereochemistry of diacetonide products derived from sugars. iucr.orgiucr.org

Although specific details regarding the X-ray crystallographic analysis of Diacetone L-sorbose (2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose) were not prominently featured in the search results, related diacetonide structures, such as 1,2:3,4-di-O-isopropylidene-α-D-tagatofuranose and 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose, have had their structures and stereochemistry firmly established by this technique. iucr.orgresearchgate.net These studies demonstrate the power of X-ray crystallography in unequivocally assigning the configuration of spiroacetal centers formed during diacetonide formation. iucr.orgresearchgate.net

In the absence of significant anomalous scattering, the absolute configuration in such crystallographic studies is typically assigned based on known chiral centers present in the molecule. iucr.org The process involves collecting diffraction data from a suitable crystal, indexing and scaling the data, and then using computational methods to solve and refine the crystal structure. nih.gov The resulting electron density map allows for the precise location of atoms and the determination of bond lengths, angles, and ultimately, the absolute configuration.

For L-sorbose derivatives, including Diacetone L-sorbose, X-ray crystallography provides a direct and unambiguous method to confirm the stereochemical outcome of synthetic reactions and to establish the absolute configuration of the molecule in the solid state.

Optical Methods in Reaction Monitoring and Stereochemical Analysis

Optical methods, which probe the interaction of compounds with light, are crucial for analyzing chiral molecules like Diacetone L-sorbose. These techniques provide information about stereochemical purity and can be used to monitor reactions involving chiral species.

Polarimetry for Reaction Rate Measurements

Polarimetry, the measurement of the rotation of plane-polarized light by a chiral substance, is a fundamental technique for assessing optical activity and can be used to monitor the progress of reactions involving chiral reactants or products. Changes in the optical rotation of a reaction mixture over time can provide insights into reaction kinetics.

While specific examples of using polarimetry to measure reaction rates directly involving Diacetone L-sorbose were not detailed in the provided search results, polarimetry is a standard technique in carbohydrate chemistry and asymmetric synthesis for monitoring the stereochemical course of reactions. researchgate.net The specific optical rotation of a chiral compound is a characteristic physical property that can be used to determine its enantiomeric purity. guidechem.com For instance, the specific optical rotation of 1,2:5,6-Bis-O-(1-methylethylidene)-D-mannitol, a related diacetonide polyol, is reported as +6º (c=5, Chloroform). guidechem.combloomtechz.com This highlights how polarimetry provides a quantitative measure related to the stereochemistry of such compounds.

In the context of reactions involving Diacetone L-sorbose, monitoring the change in optical rotation could allow for the determination of reaction completion, the formation of chiral intermediates, or the rate of epimerization if such a process were occurring.

Chiral Separation Techniques (e.g., Nonaqueous Capillary Electrophoresis using Polyol Derivative-Boric Acid Complexes)

Chiral separation techniques are essential for analyzing mixtures of stereoisomers and determining enantiomeric or diastereomeric excess. Nonaqueous capillary electrophoresis (NACE) using polyol derivative-boric acid complexes as chiral selectors is one such effective method. nih.govresearchgate.netrsc.org

Polyol derivatives, including L-sorbose and diacetone-D-mannitol, can react with boric acid in methanol (B129727) to form negatively charged complexes. nih.govresearchgate.net These complexes can then be utilized as chiral selectors in NACE to separate enantiomers of various basic analytes. nih.govresearchgate.net The principle behind this separation is the differential interaction between the chiral selector complex and the enantiomers of the analyte, leading to different migration times in the electric field.

Research has demonstrated the effectiveness of using L-sorbose-boric acid complexes as chiral ion-pair selectors in NACE for the enantioseparation of various chiral analytes, including beta-blockers, beta-agonists, phenothiazine (B1677639) antihistamines, and fluoroquinolone antibiotics. rsc.org Similarly, diacetone-D-mannitol-boric acid complexes have been successfully employed as chiral selectors in NACE for the enantiomeric separation of beta-agonists. researchgate.net

While the search results specifically mention L-sorbose-boric acid complexes and diacetone-D-mannitol-boric acid complexes, the general principle applies to other chiral polyol derivatives. Given that Diacetone L-sorbose is a protected polyol derived from L-sorbose, it is plausible that Diacetone L-sorbose or its derivatives could also form complexes with boric acid and be explored as chiral selectors in NACE for the separation of suitable analytes. This technique offers a versatile approach for assessing the chiral purity of compounds synthesized using Diacetone L-sorbose as a chiral building block or for separating stereoisomeric impurities.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Diacetone L-sorbose | 17682-70-1 |

| L-sorbose | 87-79-6 |

| Boric acid | 1098 |

| Diacetone-D-mannitol | 1707-77-3 |

| L-ascorbic acid | 54670067 |

| D-mannitol | 6251 |

| D-tagatose | 6913 |

| D-psicose | 125979 |

| L-fructose | 36251 |

| Triethylamine | 7905 |

| L-rhamnose monohydrate | 11985328 |

| L-threonine | 6285 |

| L-allo-threonine | 123436 |

| Propranolol | 4945 |

| Salbutamol | 2083 |

Interactive Data Tables

Based on the search results, here is a data table summarizing some reported properties of Diacetone L-sorbose and related diacetonide polyols:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | Solvent for [α]D |

| Diacetone L-sorbose | 17682-70-1 | C12H20O6 | 260.28 | 80-81 guidechem.com | Not specified in searches | Not specified |

| 1,2:5,6-Bis-O-(1-methylethylidene)-D-mannitol | 1707-77-3 | C12H22O6 | 262.32 | 120-122 guidechem.combloomtechz.com | +6º guidechem.combloomtechz.com | Chloroform guidechem.combloomtechz.com |

Note: Interactive table functionality is not directly supported in this text-based format. The table above presents the data in a structured format.

Industrial Process Research and Development for Diacetone L Sorbose Production

Optimization of Large-Scale Synthesis of Diacetone L-sorbose

The synthesis of diacetone L-sorbose from L-sorbose typically involves reacting L-sorbose with acetone (B3395972) in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of a diacetonide, where two isopropylidene groups protect four of the hydroxyl functions of L-sorbose yakhak.orgchemistryviews.orgprepchem.com. Optimization of this large-scale synthesis focuses on achieving high yields, minimizing reaction time, and facilitating product recovery while considering economic and environmental factors.

Key parameters in the optimization process include the ratio of L-sorbose to acetone, the concentration and type of acid catalyst, reaction temperature, and reaction time prepchem.com. The presence of water in acetone can influence the yield, and using hydrous acetone with a specific water content (e.g., 1500 ppm) has been reported in synthesis procedures prepchem.com.

Further research has explored alternative oxidation methods for the subsequent conversion of diacetone L-sorbose to diacetone-2-keto-L-gulonic acid, an important intermediate. Electrochemical oxidation, for instance, has been investigated as a method using a nickel oxide hydroxide (B78521) catalyst in alkaline media acs.orgresearchgate.netresearchgate.net. This electrochemical approach was historically applied on an industrial scale by F. Hoffmann-LaRoche in the 1980s for the anodic oxidation of diacetone-L-sorbose acs.org. Optimization studies for electrochemical oxidation have examined parameters such as cathode material, temperature, sodium hydroxide concentration, current density, and cell design to improve yield and current efficiency researchgate.net.

Integration with Upstream Bioconversion Processes of L-Sorbose

Microbial Oxidation of D-Sorbitol to L-Sorbose (e.g., Acetobacter, Gluconobacter species)

The microbial conversion of D-sorbitol to L-sorbose is a key step in both the traditional Reichstein process and modern two-step fermentation routes to Vitamin C mdpi.comnih.govsbmu.ac.irscribd.comwikipedia.orgresearchgate.net. This biotransformation is primarily catalyzed by bacteria belonging to the genera Acetobacter and Gluconobacter mdpi.comnih.govsbmu.ac.irwikipedia.orgftb.com.hrthaiscience.info. Gluconobacter oxydans is widely used industrially due to its ability to incompletely oxidize D-sorbitol to L-sorbose nih.govsbmu.ac.irthaiscience.infod-nb.info. This oxidation is mediated by membrane-bound dehydrogenases, such as sorbitol dehydrogenase (SLDH), located on the outer surface of the cytoplasmic membrane nih.govd-nb.info.

The reaction involves the removal of two hydrogen atoms from D-sorbitol to form L-sorbose nih.govd-nb.info. This microbial step is crucial as it introduces the correct stereochemistry required for L-ascorbic acid synthesis chemistryviews.orgwikipedia.org.

Various species and strains have been investigated for their efficiency in this bioconversion. Examples include Acetobacter oxydans, Acetobacter xylinum, and Acetobacter suboxydans, as well as various Gluconobacter species mdpi.comsbmu.ac.irwikipedia.orgftb.com.hrthaiscience.infonist.govwiley-vch.de.

Strain Improvement and Fermentation Conditions for L-Sorbose Production

Significant research has focused on improving the efficiency of L-sorbose production through strain development and optimization of fermentation conditions nist.govtandfonline.com. Efforts include screening for high-yield strains and employing genetic modifications to enhance catalytic properties sbmu.ac.irtandfonline.com.

Strain improvement strategies for Gluconobacter oxydans have involved techniques such as overexpressing the gene encoding sorbitol dehydrogenase (sldhAB) to enhance mRNA abundance and subsequently improve L-sorbose titer and productivity nih.govd-nb.info. The addition of artificial poly(A/T) tails to the 3′-terminal of the sldhAB gene has been shown to enhance its mRNA abundance nih.govd-nb.info.

Fermentation conditions, including substrate concentration, temperature, pH, and aeration, play a vital role in maximizing L-sorbose yield and productivity sbmu.ac.irgoogle.comresearchgate.net. High concentrations of D-sorbitol can be inhibitory to the microorganisms, necessitating strategies like fed-batch fermentation to maintain optimal substrate levels and reduce inhibition mdpi.comsbmu.ac.ird-nb.infonih.gov. Studies have demonstrated that fed-batch fermentation can achieve high L-sorbose concentrations and productivity mdpi.com.

Immobilization of microbial cells has also been explored to improve the stability and activity of the biocatalyst in large-scale applications nih.govd-nb.info. Immobilized G. oxydans cells have shown improved L-sorbose titers in semi-continuous fed-batch fermentation nih.govd-nb.info.

Optimization of fermentation media composition, including carbon sources (D-sorbitol), nitrogen sources (e.g., yeast extract, corn steep liquor), and other nutrients, is also crucial for enhancing microbial growth and L-sorbose production sbmu.ac.irtandfonline.com.

Data from research studies highlight the impact of strain improvement and fermentation conditions on L-sorbose production. For instance, engineered G. oxydans strains with enhanced sldhAB expression have shown increased L-sorbose titers and shortened fermentation times compared to control strains d-nb.info.

Here is a table summarizing some reported L-sorbose production data:

| Microorganism | Substrate | Fermentation Type | Initial Substrate Conc. (g/L) | Final L-Sorbose Conc. (g/L) | Productivity (g/L/h) | Reference |

| Acetobacter suboxydans NRRL B72 | Sorbitol | Fed-batch | 200 | - | 17.7 | thaiscience.info |

| Gluconobacter oxydans | D-Sorbitol | Fed-batch | 600 (feed) | 320 | 17.7 | mdpi.com |

| Gluconobacter oxydans WSH-003 | D-Sorbitol | Batch | 150 | ~135.0 (24h) | - | d-nb.info |

| Gluconobacter oxydans-sldhAB6 | D-Sorbitol | Batch | 75 | ~135.0 (18h) | - | d-nb.info |

| Gluconobacter oxydans-sldhAB6 | D-Sorbitol | Semi-continuous | - | Improved by 33.7% | - | nih.govd-nb.info |

| Gluconacetobacter liquefaciens CMU 48-1 | Sorbitol | Batch | 10 | - | 0.094 | thaiscience.info |

| Gluconacetobacter liquefaciens CMU 48-1 | Sorbitol | Batch | 30 | - | 0.134 | thaiscience.info |

Note: Some values are approximate or derived from graphical data in the sources.

Integration with Downstream Processes for L-Ascorbic Acid Synthesis

In the traditional Reichstein process, diacetone L-sorbose is oxidized to diacetone-2-keto-L-gulonic acid, typically using potassium permanganate (B83412) or other oxidizing agents wikipedia.orgwiley-vch.de. This protected intermediate is then converted to 2-keto-L-gulonic acid, which undergoes cyclization to form L-ascorbic acid chemistryviews.orgwikipedia.orggoogle.comgoogleapis.com.

Modern processes, including the two-step fermentation method, often produce 2-keto-L-gulonic acid directly from L-sorbose using a mixed microbial culture mdpi.comresearchgate.netpsu.eduencyclopedia.pub. However, diacetone L-sorbose remains a key intermediate in modified chemical or combined chemical-fermentation routes.

Efficient Hydrolysis and Cyclization of 2-Keto-L-gulonic acid from Diacetone-2-keto-L-gulonic acid

The conversion of diacetone-2-keto-L-gulonic acid to L-ascorbic acid involves the removal of the isopropylidene protecting groups (hydrolysis) and the subsequent cyclization of the resulting 2-keto-L-gulonic acid chemistryviews.orggoogle.comgoogleapis.com.

In the Reichstein process, diacetone-2-keto-L-gulonic acid is typically hydrolyzed to 2-keto-L-gulonic acid chemistryviews.orggoogle.comgoogleapis.com. This hydrolysis can be carried out under acidic conditions, which also facilitates the removal of acetone chemistryviews.org. The resulting 2-keto-L-gulonic acid then undergoes an intramolecular cyclization, often catalyzed by acid or base, followed by enolization to yield L-ascorbic acid chemistryviews.orgwikipedia.orggoogle.comgoogleapis.com.

Research has focused on improving the efficiency of this hydrolysis and cyclization. Modifications to the Reichstein process have aimed at simplifying the chemical steps required for 2-keto-L-gulonic acid production and its subsequent conversion google.com. This includes exploring different catalysts and reaction conditions for the cyclization step google.comgoogleapis.com. Direct cyclization of diacetone-2-keto-L-gulonic acid with the loss of acetone has also been considered, although it may require extensive purification google.com.

Here is a summary of the conversion of diacetone-2-keto-L-gulonic acid derivatives to L-ascorbic acid:

| Starting Material | Conversion Method | Catalyst/Conditions | Reference |

| Diacetone-2-keto-L-gulonic acid | Hydrolysis to 2-keto-L-gulonic acid, then cyclization | Acid or Base | chemistryviews.orggoogle.comgoogleapis.com |

| Diacetone-2-keto-L-gulonic acid | Direct cyclization with loss of acetone | Acid | google.com |

| 2-Keto-L-gulonic acid | Esterification followed by cyclization | Acid (esterification), Base (cyclization) | google.comgoogleapis.com |

| 2-Keto-L-gulonic acid | Direct cyclization | Acid | google.comgoogleapis.comgoogle.com |

| Methyl 2-keto-L-gulonate | Cyclization | Sodium bicarbonate or sodium acetate (B1210297) | googleapis.com |

Research continues to explore enzymatic methods for the conversion of 2-keto-L-gulonic acid to L-ascorbic acid, such as using lactonases, although the industrial applicability compared to chemical methods is still an area of investigation googleapis.com.

Q & A

Q. Q1. What are the key methodological considerations for synthesizing Diacetone L-sorbose from L-sorbose, and how do reaction conditions (e.g., temperature, catalysts) influence yield and purity?

Methodological Answer : The synthesis of Diacetone L-sorbose involves the condensation of L-sorbose with acetone under acidic conditions. Critical parameters include:

- Catalyst selection : Sulfuric acid is commonly used, but alternative catalysts (e.g., fuming sulfuric acid at -8°C) can affect reaction kinetics and byproduct formation .

- Temperature control : Excess heat may lead to side reactions, such as over-acetylation or degradation. Maintaining temperatures below 80°C is recommended to preserve stereochemistry .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires monitoring via HPLC or NMR to confirm the absence of unreacted L-sorbose or diastereomers .

Q. Q2. How can researchers characterize the structural stability of Diacetone L-sorbose under varying pH and temperature conditions?

Methodological Answer :

- Stability assays : Use accelerated stability testing (e.g., 40°C/75% relative humidity) with periodic sampling. Monitor degradation via:

- pH dependence : Test solubility and stability in buffered solutions (pH 2–12) to identify optimal storage conditions. Acidic conditions may hydrolyze the acetal group, while alkaline conditions could promote oxidation .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported catalytic efficiencies for the oxidation of Diacetone L-sorbose to Diacetone-2-keto-L-gulonic acid?

Methodological Answer :

- Comparative kinetic studies : Use a standardized substrate-to-catalyst ratio (e.g., 1:1.5 w/w) and control variables (oxygen partial pressure, agitation rate). Compare nickel sulfate vs. enzymatic catalysts (e.g., Acetobacter suboxydans) to isolate rate-limiting steps .

- Data reconciliation : Apply multivariate regression to published datasets, accounting for differences in reaction scales (lab vs. pilot plant) and analytical methods (e.g., titrimetric vs. spectroscopic quantification) .

Q. Q4. How can researchers design a robust protocol for isolating and quantifying trace impurities in Diacetone L-sorbose batches?

Methodological Answer :

Q. Q5. What statistical approaches are suitable for analyzing variability in microbial fermentation yields of L-sorbose precursors for Diacetone L-sorbose synthesis?

Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., glucose concentration, fermentation pH, bacterial strain). Analyze interactions via ANOVA to identify significant factors .

- Data normalization : Account for batch-to-batch variability by expressing yields relative to internal standards (e.g., ribose or erythritol) .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address discrepancies in reported toxicity profiles of Diacetone L-sorbose across studies?

Methodological Answer :

- Systematic review : Follow PRISMA guidelines to aggregate toxicological data. Critically appraise studies based on:

- Meta-analysis : Use random-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent carriers or purity levels) .

Q. Q7. What steps ensure reproducibility in synthesizing Diacetone L-sorbose across laboratories?

Methodological Answer :

- Protocol standardization :

- Interlaboratory validation : Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories and use consensus reference materials .

Methodological Frameworks

Q. Q8. How can the PICOT framework be adapted to structure hypotheses for Diacetone L-sorbose metabolic studies?

Methodological Answer :

- Population (P) : Microbial strains (e.g., Acetobacter suboxydans) or enzymatic systems.

- Intervention (I) : Catalytic oxidation under varying oxygen levels.

- Comparison (C) : Chemical vs. biocatalytic pathways.

- Outcome (O) : Yield of Diacetone-2-keto-L-gulonic acid.

- Time (T) : Fermentation duration (e.g., 24–72 hours).

This framework ensures hypothesis specificity and aligns with experimental design best practices .

Q. Q9. What criteria should guide the selection of analytical techniques for Diacetone L-sorbose in complex matrices?

Methodological Answer :

- Sensitivity : LC-MS/MS for trace-level detection (LOQ <0.1 ppm).

- Selectivity : Use chiral columns to resolve stereoisomers.

- Throughput : Automated HPLC systems for high-volume batch analysis .

Literature and Data Synthesis

Q. Q10. How can researchers mitigate bias when conducting systematic reviews of Diacetone L-sorbose synthesis pathways?

Methodological Answer :

- Search strategy : Include grey literature (e.g., patents, conference proceedings) and databases like Scopus and NLM Gateway to reduce publication bias .

- Critical appraisal : Use tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate study quality, focusing on randomization, blinding, and attrition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.